

Vildagliptin: A Technical Deep Dive into Metabolism and Degradation Pathways

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Compound of Interest

Compound Name: *Vildagliptin (Standard)*

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Executive Summary

Vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is an oral anti-hyperglycemic agent widely used in the management of type 2 diabetes mellitus. Its efficacy and favorable safety profile are intrinsically linked to its unique metabolic and degradation pathways. This technical guide provides a comprehensive overview of the biotransformation and chemical stability of vildagliptin, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core pathways to support further research and development. Vildagliptin undergoes extensive metabolism, primarily through hydrolysis, with minimal contribution from the cytochrome P450 (CYP) enzyme system, reducing the potential for drug-drug interactions. Forced degradation studies have revealed its susceptibility to hydrolysis under acidic, basic, and oxidative conditions, leading to the formation of several degradation products.

Metabolism of Vildagliptin

Vildagliptin is extensively metabolized in humans, with metabolism accounting for approximately 69% of an administered dose.^[1] The primary metabolic route is hydrolysis, leading to the formation of a major, pharmacologically inactive carboxylic acid metabolite, M20.7 (also known as LAY151).^{[1][2][3][4][5][6]} This process is unique as it is not significantly mediated by cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of

many other drugs.[3][7] In fact, less than 1.6% of a vildagliptin dose is metabolized by CYP enzymes.[3][7]

The main enzyme involved in the hydrolysis of the cyano group of vildagliptin to form M20.7 is dipeptidyl peptidase-4 (DPP-4) itself, the therapeutic target of the drug.[2][4] This hydrolysis occurs in various tissues, including the liver.[2][4][7]

Besides the major hydrolytic pathway, vildagliptin is also metabolized to a lesser extent through other pathways, including amide bond hydrolysis, glucuronidation, and oxidation on the pyrrolidine moiety.[3][5][6]

Key Metabolites

The primary metabolites of vildagliptin are:

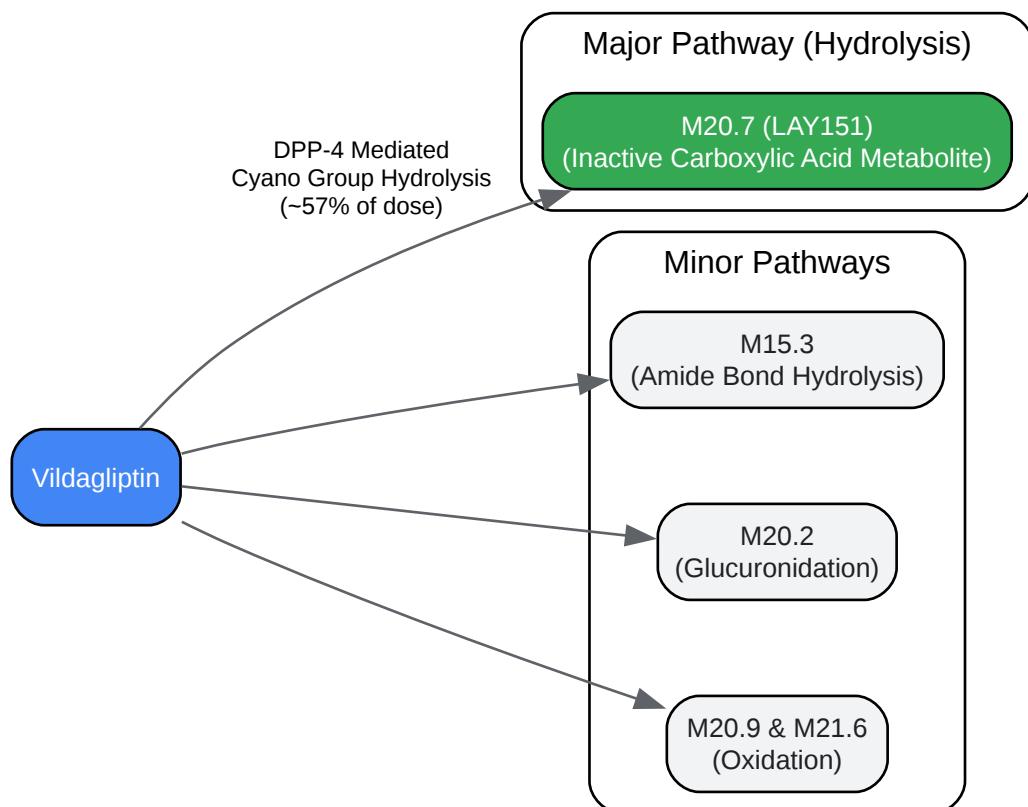
- M20.7 (LAY151): The major and inactive metabolite formed by the hydrolysis of the cyano group. It accounts for approximately 57% of the administered dose.[1][5]
- M15.3: A minor metabolite resulting from amide bond hydrolysis.[3][5][6]
- M20.2: A minor metabolite formed via glucuronidation.[3][5][6]
- M20.9 and M21.6: Minor metabolites resulting from oxidation on the pyrrolidine moiety.[3][5][6]

Pharmacokinetic Parameters

The pharmacokinetic profile of vildagliptin is characterized by rapid absorption and elimination.

Parameter	Value	Reference
Absolute Bioavailability	85%	[6][7]
Time to Peak Plasma Concentration (Tmax)	1.1 - 2 hours	[3][8]
Plasma Protein Binding	9.3%	[6][7]
Volume of Distribution (Vd)	71 L	[6][7]
Terminal Half-life (t1/2)	~2 - 2.8 hours	[3][8]
Total Body Clearance	41 L/h (IV)	[7]
Renal Clearance	13 L/h	[7]

Metabolic Pathways Diagram



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Caption: Metabolic pathways of vildagliptin.

Degradation of Vildagliptin

Forced degradation studies are crucial for understanding the chemical stability of a drug substance and identifying potential degradation products that may form under various stress conditions. Vildagliptin has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions, while it is relatively stable under neutral, thermal, and photolytic stress.^[9]

Degradation Under Different Stress Conditions

Stress Condition	Degradation Products	Extent of Degradation	Reference
Acidic (1M HCl, 80°C)	Major degradant at RRT 1.3	Significant	[9]
Basic (1M NaOH)	Major degradants at RRT 0.4, 0.7, and 1.2	~100% after 60 min at 70°C	[9][10]
Oxidative (3% H ₂ O ₂ , 70°C)	Major degradants at RRT 0.5, 0.6, 0.7, 0.8, and 1.2	~100% after 60 min	[9][10]
Neutral Hydrolysis (Water, 80°C)	Major degradant at RRT 0.7	Less significant	[9]
Thermal (80°C)	No significant degradation	Stable	[9]
Photolytic (UV light)	No significant degradation	Stable	[9]

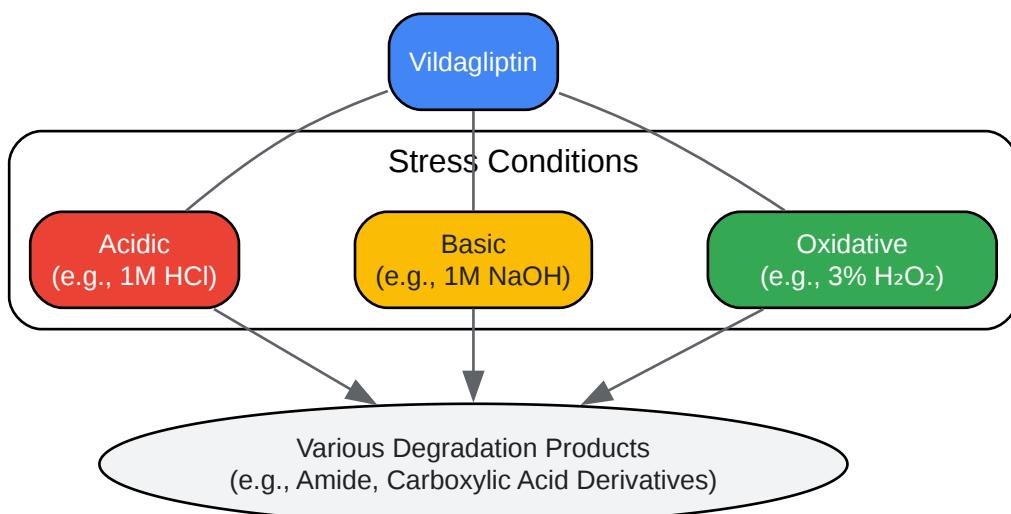
RRT = Relative Retention Time

Identified Degradation Products

Several degradation products have been identified using techniques like LC-MS. These include:

- [(3-hydroxytricyclo-[3.3.1.13,7]decan-1-yl)amino]acetic acid (formed under acidic and basic conditions)[10]
- 1-{{(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino}acetyl}-pyrrolidine-2-carboxylic acid (formed under acidic and basic conditions)[10]
- 1-{{(3-hydroxytricyclo[3.3.1.13,7]-decan-1-yl)amino}acetyl}pyrrolidine-2-carboxamide (formed under acidic, basic, and oxidative conditions)[10]

Degradation Pathway Diagram



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Caption: Vildagliptin degradation under stress.

Experimental Protocols

In Vivo Metabolism Studies

Objective: To characterize the absorption, metabolism, and excretion of vildagliptin in humans.

Methodology:

- Subjects: Healthy male volunteers.[3]
- Dosing: A single oral dose of 100 mg of [¹⁴C]-labeled vildagliptin was administered.[3][11]

- Sample Collection: Serial blood, urine, and feces samples were collected for up to 168 hours post-dose.[3]
- Analysis:
 - Total radioactivity in plasma, urine, and feces was measured by liquid scintillation counting.
 - Plasma and urine samples were profiled for metabolites using high-performance liquid chromatography (HPLC) with radiometric detection.
 - The structure of metabolites was elucidated using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

In Vitro Metabolism Studies

Objective: To identify the enzymes responsible for vildagliptin metabolism.

Methodology:

- Systems: Human liver microsomes, cytosol, and S9 fractions, as well as recombinant human DPP-4 expressed in cell lines.[2][4]
- Incubation: Vildagliptin was incubated with the respective in vitro systems in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions).
- Inhibition Studies: Selective chemical inhibitors for different enzyme families (e.g., sitagliptin for DPP-4) were used to pinpoint the contribution of specific enzymes.[2][4]
- Analysis: The formation of metabolites was monitored over time using LC-MS/MS to determine the rate of metabolism.[2][4]

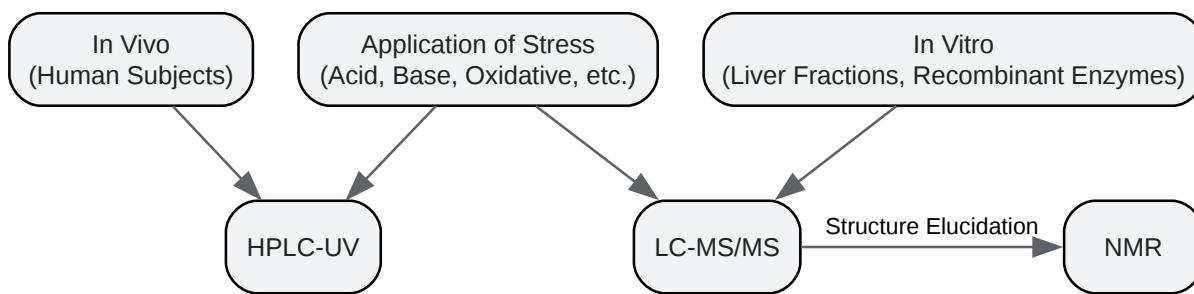
Forced Degradation Studies

Objective: To investigate the stability of vildagliptin under various stress conditions.

Methodology:

- Preparation of Solutions: A stock solution of vildagliptin was prepared in a suitable solvent (e.g., methanol or a diluent).[9]
- Stress Conditions:
 - Acidic Degradation: The drug solution was treated with 1M HCl and heated (e.g., at 80°C for several hours).[9][12] The solution was then neutralized.[9][12]
 - Basic Degradation: The drug solution was treated with 0.1M or 1M NaOH at room temperature or elevated temperatures (e.g., 80°C).[12] The solution was subsequently neutralized.[12]
 - Oxidative Degradation: The drug solution was treated with 3% hydrogen peroxide.[9]
 - Neutral Hydrolysis: The drug was dissolved in water and heated (e.g., at 80°C).[9]
 - Thermal Degradation: The solid drug powder was exposed to high temperatures (e.g., 80°C) for various durations.[9]
 - Photolytic Degradation: The drug solution or solid powder was exposed to UV light.
- Analysis: The stressed samples were analyzed by a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection to separate and quantify the parent drug and its degradation products.[9][13] LC-MS was used for the identification and structural elucidation of the degradants.[10][12]

Experimental Workflow Diagram



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Caption: General workflow for metabolism and degradation studies.

Conclusion

The metabolic profile of vildagliptin is distinguished by its primary reliance on hydrolysis, largely mediated by its therapeutic target, DPP-4, and its minimal interaction with the CYP450 enzyme system. This characteristic contributes to its low potential for drug-drug interactions. The degradation pathways, elucidated through forced degradation studies, highlight its lability under hydrolytic and oxidative stress, providing critical information for formulation development and stability testing. The detailed experimental protocols and visual pathway representations in this guide offer a valuable resource for researchers and professionals in the field of drug metabolism and pharmaceutical sciences, facilitating a deeper understanding of vildagliptin's disposition and chemical properties.

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